3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is an organic compound characterized by the presence of methoxyphenyl groups attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves the reaction of 4-methoxyphenylacetic acid with 4-methoxyphenylethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed
Major Products
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or other substituted derivatives
Scientific Research Applications
3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxy-4-methoxyphenyl) ethyl-1-O-β-D-(4-O-feruloyl) glucopyranoside
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- ETHYL 3-(4-METHOXYPHENYL)PROPANOATE
Uniqueness
3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual methoxyphenyl groups and propanamide backbone differentiate it from other similar compounds, making it a valuable molecule for various research and industrial applications .
Properties
Molecular Formula |
C19H23NO3 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C19H23NO3/c1-22-17-8-3-15(4-9-17)7-12-19(21)20-14-13-16-5-10-18(23-2)11-6-16/h3-6,8-11H,7,12-14H2,1-2H3,(H,20,21) |
InChI Key |
WBNCLOAXJLVYHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(C=C2)OC |
solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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